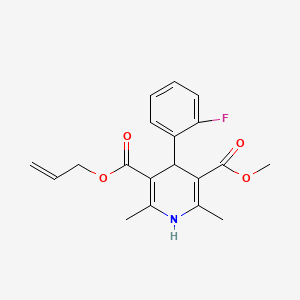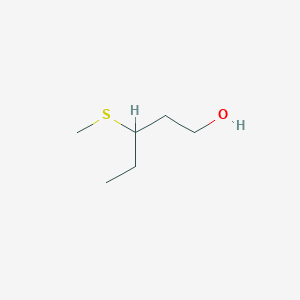
3-(Methylsulfanyl)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfanyl)pentan-1-ol is an organic compound with the molecular formula C6H14OS It belongs to the class of alcohols and contains a sulfanyl (thiol) group attached to the third carbon of a pentanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)pentan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropentan-1-ol with sodium methylthiolate. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Methylsulfanyl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.
Reduction: The alcohol group can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Thionyl chloride (SOCl2) is used for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Pentane derivatives.
Substitution: Chlorinated pentane derivatives.
Aplicaciones Científicas De Investigación
3-(Methylsulfanyl)pentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving thiol-containing compounds and their biological activities.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Methylsulfanyl)pentan-1-ol involves its functional groups. The thiol group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile compound in various chemical reactions and applications.
Comparación Con Compuestos Similares
3-Mercaptopropanol: Contains a thiol group but has a shorter carbon chain.
3-Methylthiopropanol: Similar structure but with a different carbon chain length.
2-Methylsulfanyl-ethanol: Contains a thiol group but with a different position of the hydroxyl group.
Uniqueness: 3-(Methylsulfanyl)pentan-1-ol is unique due to its specific combination of a thiol and hydroxyl group on a pentane chain. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
51755-75-0 |
|---|---|
Fórmula molecular |
C6H14OS |
Peso molecular |
134.24 g/mol |
Nombre IUPAC |
3-methylsulfanylpentan-1-ol |
InChI |
InChI=1S/C6H14OS/c1-3-6(8-2)4-5-7/h6-7H,3-5H2,1-2H3 |
Clave InChI |
RGRYCZARFMTZTG-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCO)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


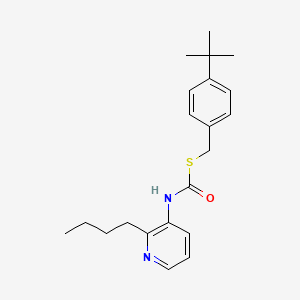
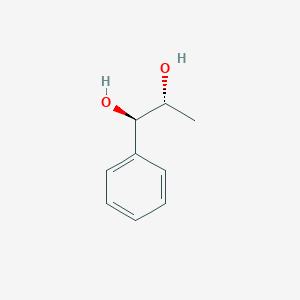
![1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-](/img/structure/B14659470.png)
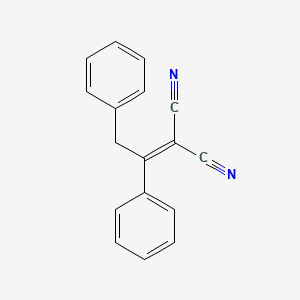
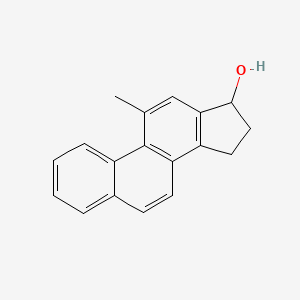
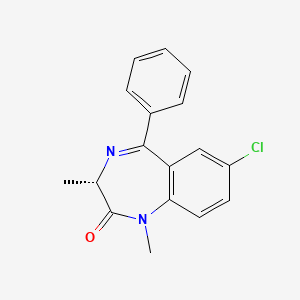
![Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate](/img/structure/B14659485.png)
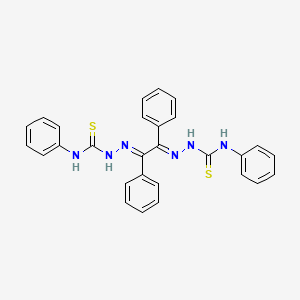

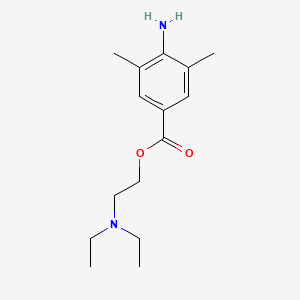
![N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline](/img/structure/B14659492.png)
![1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole](/img/structure/B14659505.png)

